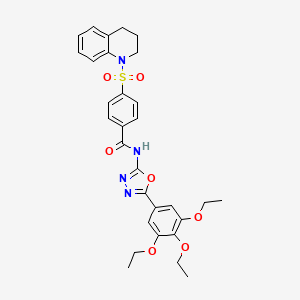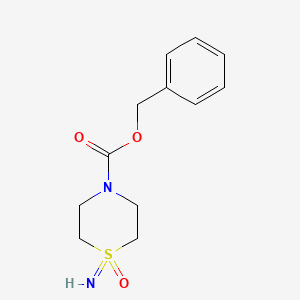
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure that incorporates sulfonamide and oxadiazole functionalities. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the formation of the 3,4-dihydroquinoline moiety via the reduction of quinoline.
Step 2: : Introduction of the sulfonyl group through sulfonation, forming 3,4-dihydroquinolin-1(2H)-yl sulfonamide.
Step 3: : Concurrently, 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is synthesized via cyclization of a hydrazide derivative with ethyl orthoformate.
Step 4: : The final step involves the coupling of the oxadiazole and sulfonamide intermediates using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
The industrial production often employs high-yield batch processes with stringent control of reaction temperatures, times, and purification steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly affecting the dihydroquinoline moiety.
Reduction: : Reduction can alter the oxadiazole ring, opening possibilities for further functionalization.
Substitution: : Electrophilic and nucleophilic substitutions are possible, primarily on the benzamide and triethoxyphenyl components.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic media.
Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenation using N-bromosuccinimide, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation yields quinoline derivatives.
Reduction products include partially or fully reduced oxadiazole derivatives.
Substitution reactions yield various functionalized derivatives depending on the reacting nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has multifaceted applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with specific enzymes and proteins, influencing cellular pathways.
Medicine: : Potential therapeutic agent with research focusing on its anti-inflammatory and anticancer properties.
Industry: : Employed in the development of specialty chemicals and materials due to its unique structural features.
Wirkmechanismus
Molecular Targets: : Primarily targets enzymes involved in oxidative stress pathways, inhibiting or modulating their activity.
Pathways Involved: : Interacts with cellular signaling pathways related to apoptosis and inflammation, potentially offering therapeutic benefits in treating related diseases.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonyl and oxadiazole-based compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups which confer enhanced biological activity and stability.
List of Similar Compounds
4-(N-(3-chlorophenyl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
This gives an in-depth look at the compound from various scientific perspectives. Anything more specific you'd like to know?
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-4-38-25-18-22(19-26(39-5-2)27(25)40-6-3)29-32-33-30(41-29)31-28(35)21-13-15-23(16-14-21)42(36,37)34-17-9-11-20-10-7-8-12-24(20)34/h7-8,10,12-16,18-19H,4-6,9,11,17H2,1-3H3,(H,31,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOUVORPCJZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)

![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)
![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
